2-Ethyl-2-methyl-4-phenyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-4-phenyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its unique structure, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-4-phenyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines depending on the reagents used.
Scientific Research Applications
2-Ethyl-2-methyl-4-phenyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-3-thiazoline: Lacks the ethyl group at the 2-position.
2-Ethyl-4-phenyl-3-thiazoline: Lacks the methyl group at the 2-position.
2-Ethyl-2-methyl-3-thiazoline: Lacks the phenyl group at the 4-position.
Uniqueness
2-Ethyl-2-methyl-4-phenyl-3-thiazoline is unique due to the presence of both ethyl and methyl groups at the 2-position and a phenyl group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91642-80-7 |
---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-phenyl-5H-1,3-thiazole |
InChI |
InChI=1S/C12H15NS/c1-3-12(2)13-11(9-14-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
JILZPNZLKBLSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C(CS1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.